molecular formula C10H11ClO B1320992 3-Chloro-1-(2-methylphenyl)-1-oxopropane CAS No. 898785-08-5

3-Chloro-1-(2-methylphenyl)-1-oxopropane

Cat. No.: B1320992
CAS No.: 898785-08-5
M. Wt: 182.64 g/mol
InChI Key: TVHBMGLNQYHPBK-UHFFFAOYSA-N
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Description

3-Chloro-1-(2-methylphenyl)-1-oxopropane is a useful research compound. Its molecular formula is C10H11ClO and its molecular weight is 182.64 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactions and Synthesis

  • 3-Chloro-1-(2-methylphenyl)-1-oxopropane is involved in chemical reactions such as insertion into phenylcyclopropane rings. This process can result in the formation of compounds like cis- and trans-1-diisopropylamino-2-phenyl-phosphetane-1-oxide (Huang, Wang, Liu, & He, 1999).
  • It also plays a role in the synthesis of chlorinated compounds with antimicrobial properties, such as 2-chloro-1-aryl-2-methyl-3-chloropropanes (Gorbovoi, Tulaidan, Grishchuk, Klimnyuk, & Pokryshko, 2008).

Molecular Studies and Structural Analysis

  • Molecular structure studies, such as X-ray crystallography, are facilitated by the use of this compound derivatives, providing insights into the configurations and stereochemistry of complex molecules (Huang et al., 1999).

Analysis in Food Science

Pharmacological Research

  • Although excluded from drug use and dosage, derivatives of this chemical are important in pharmacological research, particularly in the synthesis of compounds with potential medicinal properties.

Atmospheric and Environmental Studies

  • Studies involving atmospheric oxidation of chlorinated alkenes, which can include derivatives of this compound, contribute to understanding the environmental impact and behavior of these compounds (Zhang et al., 2017).

Safety and Hazards

This involves studying the toxicity of the compound, its environmental impact, and precautions needed while handling it .

Future Directions

This involves potential applications of the compound and areas of future research .

Biochemical Analysis

Biochemical Properties

3-Chloro-1-(2-methylphenyl)-1-oxopropane plays a role in several biochemical reactions. It interacts with enzymes such as carbonic anhydrase, which is involved in the reversible hydration of carbon dioxide to bicarbonate and protons . This interaction is significant as it can influence various physiological processes, including pH regulation and ion transport. The compound’s interaction with carbonic anhydrase involves binding to the enzyme’s active site, inhibiting its activity, and thus affecting the enzyme’s function.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with carbonic anhydrase can lead to changes in intracellular pH, which in turn affects cell signaling pathways and gene expression . Additionally, the compound’s impact on enzyme activity can alter metabolic fluxes and the levels of metabolites within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active site of carbonic anhydrase, inhibiting its activity by preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to changes in cellular pH and subsequent alterations in cellular processes. Additionally, the compound may interact with other enzymes and proteins, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its effectiveness and impact on cellular functions . Long-term exposure to the compound in in vitro or in vivo studies can result in sustained inhibition of enzyme activity and alterations in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit enzyme activity. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular functions and potential damage to tissues . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as carbonic anhydrase, influencing the conversion of carbon dioxide to bicarbonate . This interaction can affect metabolic fluxes and the levels of metabolites within the cell. Additionally, the compound may be metabolized by other enzymes, leading to the formation of different metabolites that can further influence cellular functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may be transported by specific transporters or binding proteins, affecting its localization and accumulation within cells . Understanding the mechanisms of transport and distribution can provide insights into the compound’s effectiveness and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

3-chloro-1-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-8-4-2-3-5-9(8)10(12)6-7-11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHBMGLNQYHPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609004
Record name 3-Chloro-1-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-08-5
Record name 3-Chloro-1-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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